molecular formula C6H6FNO B1304894 5-Fluoro-2-methoxypyridine CAS No. 51173-04-7

5-Fluoro-2-methoxypyridine

Cat. No. B1304894
CAS RN: 51173-04-7
M. Wt: 127.12 g/mol
InChI Key: GYGABXVZIHADCT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine is a chemical compound that is part of the broader family of substituted pyridines. These compounds are of interest due to their diverse range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both fluoro and methoxy substituents on the pyridine ring can significantly alter the compound's electronic properties, making it a valuable intermediate for various chemical syntheses .

Synthesis Analysis

The synthesis of fluoro- and methoxypyridines can be achieved through several methods. One efficient approach for synthesizing fluoropyridines involves the fluorodenitration reaction mediated by tetrabutylammonium fluoride (TBAF) under mild conditions. This method is applicable to 2- or 4-nitro-substituted pyridines and can also be extended to hydroxy- and methoxydenitration using the corresponding tetrabutylammonium species . Another synthesis route for related compounds, such as 2-amino-5-fluoropyridine, involves a series of steps including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl, which avoids the need for difficult separations and improves yield and purity .

Molecular Structure Analysis

The molecular structure of substituted pyridines can be characterized by various spectroscopic methods. For instance, the structure of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol was elucidated using elemental analysis, UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction, revealing a stable crystal structure with π-π packing and intramolecular hydrogen bonds . Similarly, the structure of related compounds can be determined to understand their conformation and electronic distribution .

Chemical Reactions Analysis

Substituted pyridines can undergo a variety of chemical reactions. For example, 5-fluoro-4-hydroxy-2-methoxypyrimidine exhibits tautomerism and can exist in solution as two oxo tautomers, with the zwitterionic tautomer being stabilized in certain solvents capable of specific solvation via hydrogen bonding . Additionally, the presence of electron-rich nitrogen and electron-deficient fluorine atoms in some fluoropyridines can lead to photoinduced electron transfer processes, which can be influenced by the presence of transition metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-fluoro-2-methoxypyridine derivatives are influenced by their substituents. For instance, the presence of a methoxy group in 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives indicates a tolerance that does not negatively affect biochemical potency, although only moderate whole cell antibacterial activity is observed, potentially due to poor cellular penetration . The photophysical properties of these compounds can also be studied, as seen in the case of a terpyridine-diphenylacetylene hybrid fluorophore and its metal complexes, where the fluorescence involves intramolecular charge transfer and is not affected by non-radiative relaxation processes . The photophysical properties of other related compounds, such as 5-aryl-2,2'-bipyridines, have also been investigated, showing that the incorporation of fluorine atoms can cause shifts in emission maxima and affect quantum yields .

Scientific Research Applications

Fluoropyrimidines in Cancer Therapy

Fluoropyrimidines, including compounds structurally related to 5-Fluoro-2-methoxypyridine, play a critical role in cancer chemotherapy. These compounds, exemplified by 5-fluorouracil (5-FU) and its prodrugs, have been extensively reviewed for their clinical applications in treating various cancers. The literature underscores the importance of understanding the biochemical and pharmacological behaviors of these drugs to enhance their therapeutic effectiveness while minimizing adverse effects. The development of oral prodrugs of 5-FU signifies a significant advancement in the field, aiming for more effective and less toxic treatment modalities (Malet-Martino & Martino, 2002; Grem, 2000).

Mechanistic Insights and Pharmacogenetics

Research emphasizes the mechanistic insights into how fluoropyrimidines exert their effects, highlighting the significance of enzymes such as dihydropyrimidine dehydrogenase (DPD) in metabolizing these drugs. The genetic variability in DPD among individuals has profound implications for the efficacy and toxicity of fluoropyrimidine-based therapies, advocating for a personalized approach in treatment planning (Mohelníková-Duchoňová et al., 2014; Del Re et al., 2017).

Fluorinated Compounds in Material Science

The incorporation of fluorine atoms into liquid crystals and other materials has been explored for enhancing their properties for various applications, including in the field of molecular imaging and battery technologies. Fluorinated compounds exhibit unique characteristics such as altered phase behavior and enhanced stability, making them valuable in developing advanced materials and functional devices (Hird, 2007; Dacek et al., 2016).

Safety And Hazards

“5-Fluoro-2-methoxypyridine” is harmful by inhalation, in contact with skin, and if swallowed . It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGABXVZIHADCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382485
Record name 5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxypyridine

CAS RN

51173-04-7
Record name 5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxypyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5-amino-2-methoxypyridine (81.5 g, 0.657 mol) was dissolved in a mixture of concentrated hydrochloric acid (120 ml) and water (530 ml). A solution of sodium nitrate (56.5 g, 0.819 mol) in water (100 ml) was added at −5° C. to the solution. The reaction mixture was stirred for 45 minutes at room temperature and sodium nitrate (56.5 g, 0.819 mol) was further added thereto. Hexafluorophosphoric acid (132 ml) was added to the reaction mixture, which was then stirred for 20 minutes at room temperature. The reaction mixture was filtered to obtain a solid, which washed with water and ethyl ether and then dried under reduced pressure. The resulting compound was heated for 15 minutes at 150° C., dissolved in dichloromethane, and then washed with 3N sodium hydroxide solution. The organic layer was dried on anhydrous magnesium sulfate, concentrated under reduced pressure, and then fractionally distilled to give 22.6 g of the titled compound as colorless oil. (Yield: 27%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
56.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
56.5 g
Type
reactant
Reaction Step Three
Quantity
132 mL
Type
reactant
Reaction Step Four
Yield
27%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Nesnow, C Heidelberger - Journal of Heterocyclic Chemistry, 1973 - Wiley Online Library
… 5-Fluoro-2-methoxypyridine (3) synthesized from 5-amino-2-methoxypyridine was converted to 4-benzyloxy-5-fluoro-2-methoxypyridine (12) and 2,4-dimethoxy-5-fluoropyridine (13) by …
Number of citations: 10 onlinelibrary.wiley.com
S Nesnow, C Heidelberger - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
… from the dealkylation of 4‐amino‐5‐fluoro‐2‐methoxypyridine (2), which was obtained from … Acetylation of 2 gave 4‐acetamido‐5‐fluoro‐2‐methoxypyridine (3), which was condensed …
Number of citations: 5 onlinelibrary.wiley.com
A Regueiro-Ren, QM Xue, JJ Swidorski… - Journal of medicinal …, 2013 - ACS Publications
… The toluene solution containing 5-fluoro-2-methoxypyridine 3 was used as is in the next step. H NMR (500 MHz, CDCl 3 ) δ 7.92 (d, J = 3.0 Hz, 1H), 7.27 (m, 1H), 6.64 (m, 1H), 3.84 (s, …
Number of citations: 61 pubs.acs.org
S Ruane - 2000 - arrow.tudublin.ie
Fluroxypyr, 1-methylheptyl (4-amino-3, 5-dichloro-6-fluoro-2-pyridinyloxy) acetate is used for the control of annual broad leaf weeds in cereals and perennial rye grass. The objective of …
Number of citations: 2 arrow.tudublin.ie
RR Robinson, KM Donahue, PS Son… - Journal of heterocyclic …, 1996 - Wiley Online Library
The preparation of a set of eight azaoxindoles bearing substituents on the aromatic nucleus is outlined. These compounds were required for the preparation of aza‐analogs of the anti‐…
Number of citations: 10 onlinelibrary.wiley.com
E Spangenberg, PL Severson, LA Hohsfield… - Nature …, 2019 - nature.com
… PLX5622 was synthesized from commercially available 2-amino-6-fluoropyridine (1), 5-fluoro-2-methoxypyridine-3-carbaldehyde (2), and 3-iodo-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo…
Number of citations: 502 www.nature.com
L Wang, D Zhang, Z Luo, J Feng, W Liao, J Li… - Tetrahedron Letters, 2022 - Elsevier
… The key chiral intermediate 4 was constructed by palladium-mediated coupling of 3-bromo-5-fluoro-2-methoxypyridine with tert-butyl pyrrolidine-1-carboxylate with equivalent amount of …
Number of citations: 2 www.sciencedirect.com
Z Zhao, H Wang, N Tian, H Yan… - Archiv der Pharmazie, 2021 - Wiley Online Library
… The title compound 15 (310 mg) was prepared from 10 (356 mg, 1 mmol) and 5-fluoro-2-methoxypyridine-3-carbaldehyde (186 mg, 1.2 mmol) using the procedure described for …
Number of citations: 1 onlinelibrary.wiley.com
SK Meegalla, H Huang, T Martin, J Xu, S Zhao… - Bioorganic & Medicinal …, 2018 - Elsevier
… The SAR exploration around the 2- fluoro-5-methoxy phenyl ring revealed that it could be exchanged with 4-substituted 5-fluoro-2-methoxypyridine without a loss of potency compared …
Number of citations: 9 www.sciencedirect.com
C CH
Number of citations: 0

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